molecular formula C17H26N2O3 B7896888 4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7896888
M. Wt: 306.4 g/mol
InChI Key: PFKUOKSJRVANNR-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a pyridinylmethoxymethyl group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with a pyridinylmethoxymethyl halide under basic conditions, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the synthesis. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The pyridinyl group can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridinyl group yields N-oxides, while reduction of the ester group produces the corresponding alcohol.

Scientific Research Applications

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(Pyridin-4-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(Quinolin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the position of the pyridinyl group, which influences its electronic properties and reactivity. This positional difference can affect the compound’s binding affinity and specificity towards molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylmethoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-7-14(8-11-19)12-21-13-15-6-4-5-9-18-15/h4-6,9,14H,7-8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKUOKSJRVANNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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